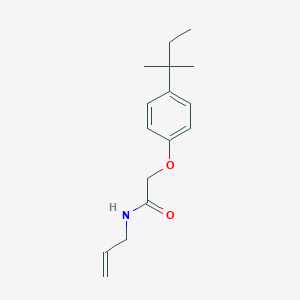![molecular formula C21H23BrN2O4 B268650 N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in cancer treatment. It was originally developed by Abbott Laboratories as a B-cell lymphoma-2 (Bcl-2) inhibitor, and has since been shown to have activity against a range of other anti-apoptotic proteins.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis in a range of cancer cell lines, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for anti-apoptotic proteins, which makes it a valuable tool for studying the role of these proteins in cancer and other diseases. However, its effectiveness may be limited by the development of resistance, as well as by the fact that it only targets a subset of anti-apoptotic proteins.
Orientations Futures
There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins, in order to overcome the limitations of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide monotherapy. Another area of interest is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, in order to better select patients for treatment. Finally, there is also interest in the development of more potent and selective Bcl-2 inhibitors based on the structure of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide.
Méthodes De Synthèse
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting with the reaction of 3-bromo-4-hydroxybenzoic acid with 2,3,4,5-tetrahydrofuran-3-carboxylic acid to form the corresponding ester. This is then reacted with 4-aminophenol to form the amide, which is then acetylated to give the final product.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in a range of cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy.
Propriétés
Nom du produit |
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Formule moléculaire |
C21H23BrN2O4 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-3-bromo-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C21H23BrN2O4/c1-14(25)24(2)17-8-6-16(7-9-17)23-21(26)15-5-10-20(19(22)12-15)28-13-18-4-3-11-27-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26) |
Clé InChI |
KJOBBMHYCXIRGC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)

![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)

![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)